5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one
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Overview
Description
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one is a complex organic compound belonging to the class of isoflavones Isoflavones are known for their diverse biological activities and are often found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one typically involves several steps, starting from simpler precursors. One common approach involves the use of flavonoid precursors, which undergo a series of reactions including hydroxylation, methylation, and prenylation . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of isoflavones.
Biology: It is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-Prenylnaringenin: Another prenylated flavonoid known for its estrogenic activity.
Uniqueness
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activities. Its prenyl group, in particular, enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H30O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H30O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,17-18,20-21,23-24,26-27H,10H2,1-4H3 |
InChI Key |
UXJFHDPNKWWFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(C2C(C3C1OC(C=C3)(C)C)OC=C(C2=O)C4=CC=C(C=C4)O)O)C |
Origin of Product |
United States |
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